Diphenylmethane-d2

Mass Spectrometry Isotope Dilution Quantitative Analysis

This α,α-d2-diphenylmethane is a site-specific deuterated standard providing a +2 Da mass shift for accurate MS quantification and correction of matrix effects. It serves as a critical SIL internal standard for plasma, tissue, and environmental assays. Unlabeled or alternative analogs introduce systematic errors. Ideal for kinetic isotope effect (KIE) studies (kH/kD ~5.1) and qNMR calibration, offering a cost-effective alternative to 13C-labeled standards.

Molecular Formula C13H12
Molecular Weight 170.25 g/mol
Cat. No. B13828878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylmethane-d2
Molecular FormulaC13H12
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2
InChIInChI=1S/C13H12/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2/i11D2
InChIKeyCZZYITDELCSZES-ZWGOZCLVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylmethane-d2 for Isotopic Quantitation: A Site-Specific Internal Standard for MS and NMR


Diphenylmethane-d2 (CAS 3947-98-6) is a deuterated derivative of diphenylmethane (C13H12, CAS 101-81-5), wherein both hydrogen atoms of the central methylene (-CH2-) group are replaced by deuterium to yield the site-specific isotopologue C13H10D2 . This selective deuteration at the methylene position confers a molecular mass of 170.25 Da, representing a +2.01 Da shift relative to the parent (168.23 Da) . As a stable isotope-labeled compound, Diphenylmethane-d2 is functionally deployed as an internal standard (IS) in quantitative analytical workflows including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and quantitative nuclear magnetic resonance (qNMR), serving specifically to correct for matrix effects, ionization variability, and sample preparation losses [1][2].

Why Diphenylmethane-d2 Cannot Be Replaced by Diphenylmethane-d0 or Non-Site-Specific Deuterated Analogs


Generic substitution in quantitative analysis is analytically untenable due to fundamental differences in physicochemical and spectral behavior. Non-deuterated diphenylmethane (d0) co-elutes with the target analyte but shares an identical mass-to-charge (m/z) ratio, thereby failing to provide the requisite MS channel separation for accurate integration [1]. Conversely, fully deuterated or multi-ring deuterated analogs such as diphenylmethane-d10 or diphenylmethane-d12, while offering a distinct mass signal, introduce a significant mass shift (≥ +10 Da) that often results in differential chromatographic retention—an effect documented to reduce relative retention by approximately 0.72% per deuterium atom at 25°C on nonpolar GC columns [2]. Furthermore, the site-specific deuteration of Diphenylmethane-d2 enables selective NMR analysis of the methylene region without the spectral crowding that accompanies poly-deuterated isotopologues [3].

Quantitative Differentiation of Diphenylmethane-d2: A Head-to-Head Evidence Summary


Mass Spectrometry Differentiation: Diphenylmethane-d2 vs. Diphenylmethane-d0 in MS Quantitation

The fundamental requirement for an internal standard in MS is a mass distinct from the analyte. Diphenylmethane-d2 provides a +2.01 Da mass shift relative to the parent diphenylmethane-d0 . In contrast, the unlabeled diphenylmethane shares an identical m/z and cannot be distinguished in a single quadrupole or ion trap without complex MS/MS fragmentation. While alternative isotopic labels like 13C can also provide mass shifts, the +2 Da shift of the d2 isotopologue is optimal for minimizing isotopic cross-contribution while remaining easily resolved from the analyte peak.

Mass Spectrometry Isotope Dilution Quantitative Analysis

Comparative Physical Properties: Diphenylmethane-d2 vs. Diphenylmethane-d10 in Density and Acoustic Behavior

Deuteration systematically alters physical properties including density and sound velocity. In a direct experimental comparison of deuterated liquid organic compounds, sound velocity was found to decrease monotonically with increasing deuterium content [1]. Diphenylmethane-d2, with only two deuterium atoms located exclusively at the methylene bridge, exhibits a proportionally smaller reduction in sound velocity and a modest density increase compared to fully ring-deuterated analogs such as diphenylmethane-d10, which contains ten deuterium atoms and demonstrates substantially lower sound velocity. For applications in sonochemistry or acoustic material characterization, the physical properties of d2 more closely approximate those of the parent d0 compound, whereas d10 introduces greater deviation.

Physical Chemistry Isotope Effects Material Properties

Chromatographic Retention Behavior: Diphenylmethane-d2 vs. Higher-Deuterated Analogs

Deuterated isotopologues exhibit measurably shorter retention times relative to their unlabeled counterparts on nonpolar GC stationary phases, a phenomenon known as the inverse isotope effect [1]. Quantitative analysis of this effect reveals that relative retention decreases by approximately 0.72% at 25°C and 0.61% at 50°C per substituent deuterium atom [1]. Consequently, Diphenylmethane-d2, with exactly two deuterium atoms, exhibits a retention time reduction of approximately 1.44% at 25°C relative to d0, whereas diphenylmethane-d10 would experience a cumulative reduction of approximately 7.2% under identical conditions. This larger retention shift in d10 can lead to co-elution mismatches that compromise the internal standard's ability to correct for matrix effects [2].

Gas Chromatography Isotopomer Separation Retention Index

Kinetic Isotope Effect in Autoxidation: Diphenylmethane-d2 vs. Diphenylmethane-d0

In mechanistic studies of hydrocarbon autoxidation, the rate of initiation linearly depends on the deuterium content of the oxidized compound [1]. The kinetic hydrogen isotope effect measured for diphenylmethane and its deuterated analogues reveals that the isotope effect is increased in the presence of an aromatic ring in α-position to the oxidized C-H bonds [1]. Since Diphenylmethane-d2 bears deuterium exclusively at the α-methylene position—the primary site of hydrogen abstraction during autoxidation initiation—it exhibits a substantial KIE relative to the parent d0 compound. This site-specific labeling makes d2 a precise probe for elucidating reaction mechanisms at the methylene bridge, whereas uniformly labeled or ring-deuterated analogs would confound site-specific mechanistic interpretation.

Reaction Kinetics Autoxidation Isotope Effects

NMR Spectral Simplification: Diphenylmethane-d2 vs. Diphenylmethane-d0

In proton NMR, the methylene (-CH2-) protons of diphenylmethane appear as a characteristic singlet that can obscure or overlap with signals of interest. In Diphenylmethane-d2, the replacement of these methylene protons with deuterium effectively eliminates the methylene 1H signal from the spectrum [1]. This spectral simplification facilitates the analysis of aromatic proton signals or the detection of trace impurities in the benzhydryl region. Comparative NMR studies of diphenylmethane-d3 in nematic liquid crystalline solvents demonstrate that deuterium substitution at specific positions enables the extraction of dipolar couplings (D_ij) that inform conformational distribution [1]. The d2 isotopologue, with its site-specific deuteration at the methylene bridge, provides analogous spectral clarity for applications requiring selective analysis of the phenyl ring protons without interference from the methylene signal.

NMR Spectroscopy Deuterium Decoupling Conformational Analysis

Optimal Application Scenarios for Diphenylmethane-d2 in Research and Industrial Quantitation


LC-MS/MS Quantification of Diphenylmethane in Complex Biological Matrices

Diphenylmethane-d2 serves as the preferred internal standard for quantifying diphenylmethane residues or metabolites in plasma, urine, or tissue homogenates. The +2.01 Da mass shift enables distinct MRM channel monitoring without interference from the endogenous d0 analyte . Its near-identical chromatographic retention (only ~1.4% shift vs. d0) ensures co-elution with the target analyte, thereby effectively compensating for ion suppression or enhancement effects that would otherwise compromise accuracy [1]. In contrast, higher-deuterated analogs exhibit larger retention shifts that may cause the IS to elute outside the matrix effect region, rendering the correction invalid.

GC-MS Analysis of Volatile Aromatic Hydrocarbons in Environmental Samples

For environmental monitoring of diphenylmethane in air, water, or soil extracts analyzed by GC-MS, Diphenylmethane-d2 provides a mass-differentiated signal while maintaining chromatographic behavior closely matching the native compound. The measured per-deuterium retention reduction of 0.72% at 25°C translates to a total shift of ~1.4% for the d2 isotopologue—well within the acceptable co-elution window for effective matrix effect correction . This minimizes the need for method revalidation or retention time adjustment when transitioning from non-deuterated standards.

Mechanistic Studies of Benzhydryl C-H Bond Reactivity and Autoxidation

Diphenylmethane-d2, with its site-specific deuteration at the α-methylene position, is uniquely suited for kinetic isotope effect studies probing the mechanism of hydrogen abstraction at the benzhydryl C-H bonds. The linear dependence of autoxidation initiation rate on deuterium content, coupled with the enhanced isotope effect observed in α-aromatic systems , makes d2 an ideal probe for distinguishing between primary, secondary, and tunneling contributions to reaction kinetics. Uniformly labeled or ring-deuterated analogs cannot provide the same site-specific mechanistic resolution.

Quantitative NMR (qNMR) Purity Determination of Benzhydryl-Containing Compounds

In qNMR workflows where an internal standard is required, Diphenylmethane-d2 offers a distinct advantage over its d0 counterpart: the absence of the methylene proton signal eliminates potential peak overlap with analytes possessing aliphatic protons in the δ 3.5-4.5 ppm region . This spectral simplification improves integration accuracy and reduces the need for complex deconvolution algorithms. The compound's established purity and stability further support its use as a secondary reference material for calibrating benzhydryl-based pharmaceutical intermediates.

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